

Bioavailability and Pharmacokinetics of (-)-Sesamin: A Technical Guide

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Compound of Interest

Compound Name: (-)-Sesamin

Cat. No.: B1663412

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Introduction

(-)-Sesamin, a major lignan found in sesame seeds (*Sesamum indicum*), has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for the development of sesamin-based therapeutics and functional foods. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of **(-)-sesamin**, its metabolites, and its impact on key cellular signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of **(-)-sesamin** and its epimer, (+)-episesamin, along with their primary metabolites, have been investigated in both human and rodent models. Following oral administration, sesamin is absorbed and rapidly metabolized, primarily in the liver.

Human Pharmacokinetics

A study involving healthy human subjects who received a daily oral dose of 50 mg of a sesame lignan mixture (sesamin/episesamin = 1/1) for 28 days provides key insights into the pharmacokinetic profile in humans.^[1]

Table 1: Pharmacokinetic Parameters of Sesamin, Episesamin, and their Major Metabolites in Healthy Human Subjects Following Multiple Oral Doses[1]

Compound	Cmax (nmol/L)	Tmax (h)	t1/2 (h)	AUC (nmol·h/L)
(-)-Sesamin	7.6 ± 2.5	5.0	Not Reported	Not Reported
(+)-Episesamin	54.0 ± 21.6	5.0	7.1 ± 1.5	Not Reported
SC-1 (Sesamin metabolite)	135.0 ± 45.2	5.0	2.4 ± 0.5	Not Reported
EC-1 (Episesamin metabolite)	543.0 ± 198.0	5.0	3.4 ± 0.7	Not Reported

Data are presented as mean ± standard deviation. SC-1: (7 α ,7' α ,8 α ,8' α)-3',4'-methylenedioxy-7,9':7',9-diepoxy lignane-3,4-diol EC-1: A mono-catechol metabolite of episesamin

Rodent Pharmacokinetics

Studies in rats provide additional details on the absorption, distribution, and excretion of sesamin. A study using radiolabeled [14C]sesamin in rats offers valuable information on its fate in vivo.[2]

Table 2: Pharmacokinetic Parameters of --INVALID-LINK---Sesamin in Rats Following a Single Oral Dose (5 mg/kg)[2]

Parameter	Value
Tmax (plasma radioactivity)	1.0 h
Terminal Half-life (t1/2)	4.7 h
Cumulative Excretion (Urine)	37.5 ± 3.1%
Cumulative Excretion (Feces)	58.7 ± 4.8%
Cumulative Excretion (Bile - in bile duct-cannulated rats)	66.3 ± 8.4%

Data are presented as mean ± standard deviation.

Metabolism

(-)-**Sesamin** undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system in the liver, followed by conjugation reactions.[3] In humans, CYP2C9 is the main enzyme responsible for the initial metabolic steps.[3] The metabolic process also involves UDP-glucuronosyltransferases and sulfotransferases.[3] A significant portion of sesamin is converted to enterolactone by the gut microbiota.[4]

Experimental Protocols

Human Pharmacokinetic Study Protocol

This protocol is a composite based on the study by Tomimori et al. (2013).[1]

1. Study Design: A single-blind, placebo-controlled, parallel-group, multiple oral dose study.
2. Subjects: 48 healthy adult subjects were enrolled and randomly divided into two groups (sesame lignan and placebo). Pharmacokinetic analysis was performed on a subset of 10 subjects from the sesame lignan group.
3. Dosing Regimen: Subjects in the active group received a daily oral dose of 50 mg of sesame lignans (containing a 1:1 ratio of sesamin and episesamin) for 28 consecutive days.
4. Blood Sampling: On the final day of administration, blood samples were collected at pre-dose and at specified time points post-dose to capture the plasma concentration-time profile of

sesamin, episesamin, and their metabolites.

5. Sample Preparation: a. Collect whole blood in tubes containing an appropriate anticoagulant. b. Centrifuge the blood samples to separate the plasma. c. Store the plasma samples at -80°C until analysis. d. For analysis, plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. e. The supernatant is then collected, evaporated to dryness, and reconstituted in a suitable solvent for injection into the analytical system.

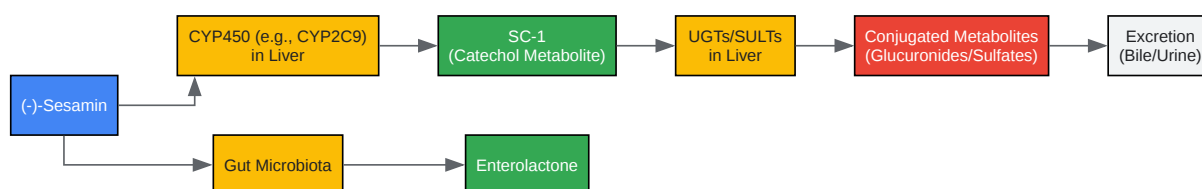
6. Analytical Methodology: HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) a. Chromatographic System: A reverse-phase HPLC system. b. Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). d. Flow Rate: A typical flow rate of 0.2-0.4 mL/min. e. Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the analytes and their internal standards.

Signaling Pathways Modulated by (-)-Sesamin and its Metabolites

(-)-Sesamin and its metabolites have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, cell survival, and differentiation.

Metabolism of (-)-Sesamin

The metabolism of **(-)-sesamin** is a multi-step process involving hepatic enzymes and the gut microbiota.

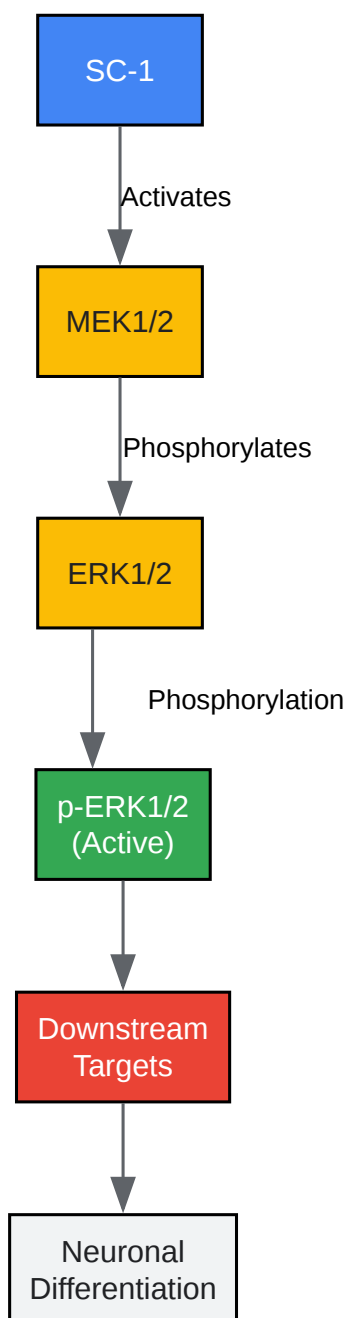


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Caption: Metabolic pathway of **(-)-Sesamin** in the liver and gut.

ERK1/2 Signaling Pathway

The metabolite SC-1 has been shown to induce neuronal differentiation through the activation of the ERK1/2 signaling pathway.

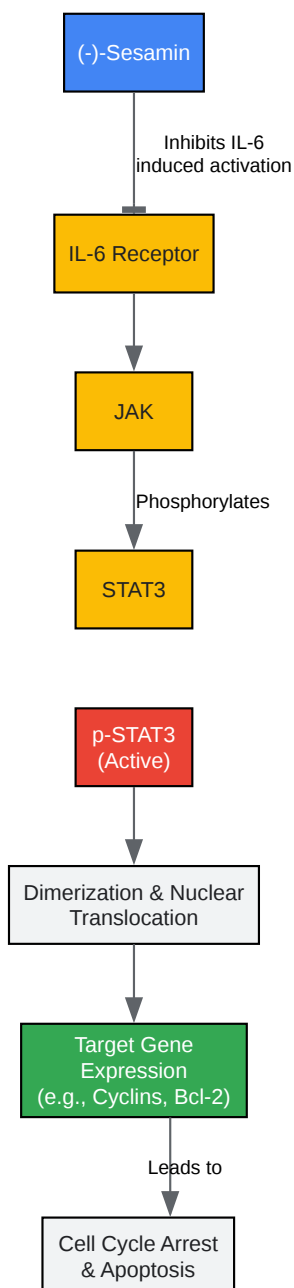


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Caption: Activation of the ERK1/2 pathway by the sesamin metabolite SC-1.

STAT3 Signaling Pathway

(-)-Sesamin has been demonstrated to suppress the STAT3 signaling pathway, which is often hyperactivated in cancer cells.

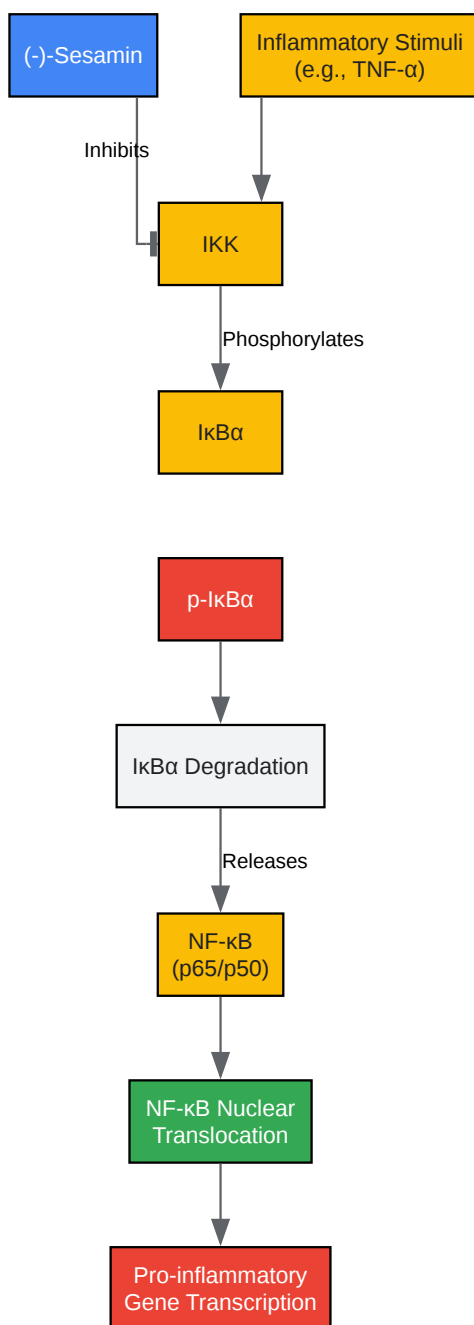


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Caption: Inhibition of the STAT3 signaling pathway by **(-)-Sesamin**.

NF- κ B Signaling Pathway

(-)-Sesamin can suppress the activation of NF- κ B, a key regulator of inflammation and cell survival.

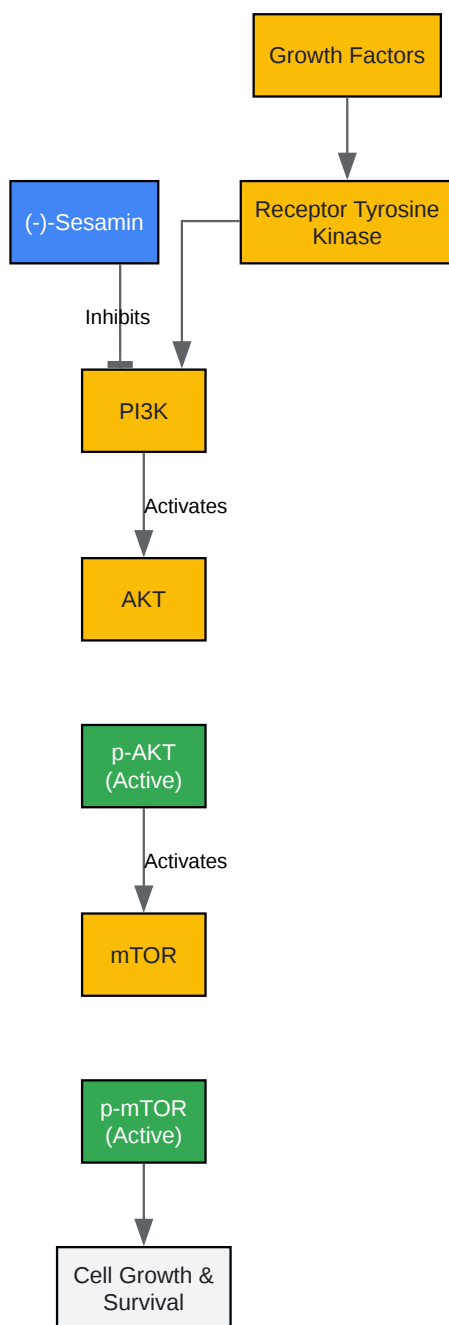


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Caption: Suppression of the NF- κ B signaling pathway by **(-)-Sesamin**.

PI3K/AKT/mTOR Signaling Pathway

(-)-Sesamin has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by **(-)-Sesamin**.

Conclusion

(-)-Sesamin exhibits a complex pharmacokinetic profile characterized by rapid metabolism and the formation of several bioactive metabolites. Its bioavailability is influenced by first-pass metabolism and gut microbiota activity. The modulation of key signaling pathways, including ERK1/2, STAT3, NF- κ B, and PI3K/AKT/mTOR, by sesamin and its metabolites underscores the molecular basis for its observed physiological effects. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of **(-)-sesamin** in various disease contexts. This technical guide provides a foundational understanding for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

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